2,2,2-Trifluoroethyl 4-bromobenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: The bromine atom can be reduced to form 2,2,2-trifluoroethyl benzenesulfonate.
Oxidation: The sulfonate group can be oxidized under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific nucleophile or reagent used in the reaction .
Scientific Research Applications
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-bromobenzenesulfonate involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoroethyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . The bromine atom can also participate in various reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 4-bromobenzenesulfonate can be compared with similar compounds such as:
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: This compound has a methyl group instead of a bromine atom, making it less reactive in certain reactions.
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its combination of the trifluoroethyl group and the bromine atom, which provides a balance of reactivity and stability .
Properties
Molecular Formula |
C8H6BrF3O3S |
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Molecular Weight |
319.10 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C8H6BrF3O3S/c9-6-1-3-7(4-2-6)16(13,14)15-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
BSTUYEDQTDHHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(F)(F)F)Br |
Origin of Product |
United States |
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